molecular formula C7H5ClN4 B1289029 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine CAS No. 1247815-03-7

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B1289029
M. Wt: 180.59 g/mol
InChI Key: HLVDAOQURQRINX-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds containing both pyrazole and pyrimidine rings. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives has been reported in the literature. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared through a two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . Another related compound, 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, was synthesized using 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines in dry tetrahydrofuran . These methods highlight the versatility of synthetic approaches in generating chloro-substituted pyrazolopyrimidines.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was established by high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis . Similarly, the related thioureas were characterized by FT-IR, FT-Raman, multinuclear NMR, and single-crystal X-ray diffraction . These techniques provide detailed insights into the molecular structure and confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of these compounds often involves nucleophilic substitution reactions. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a selectively 4-substituted product . This indicates that the chloromethyl group in the 6-position is reactive and can be used to introduce various substituents, potentially leading to a wide range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of non-covalent interactions. The reduced density gradient (RDG) function was used to analyze intramolecular non-covalent interactions in the synthesized thioureas, revealing hydrogen bonds, C-H--lone pairs, O=S, van der Waals interactions, and steric/ring closure effects . These interactions can affect the compound's solubility, stability, and reactivity, which are crucial for their potential applications in drug design and development.

Scientific Research Applications

Synthesis and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, have been extensively investigated for their medicinal properties. These compounds exhibit a broad range of biological activities, such as anticancer, central nervous system agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Synthetic strategies and significant biological properties, along with structure-activity relationship (SAR) studies, have been explored to develop potential drug candidates from this privileged scaffold (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to the pyrazolo[1,5-a]pyrimidine framework, is crucial for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Recent studies have focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. This approach emphasizes the broad applicability of hybrid catalysts in developing lead molecules for pharmaceutical research (Parmar et al., 2023).

Optical Sensors and Biological Applications

Compounds containing pyrimidine derivatives are significant in organic chemistry due to their utility as exquisite sensing materials and their range of biological and medicinal applications. Pyrimidine derivatives' ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing their versatility beyond traditional therapeutic applications (Jindal & Kaur, 2021).

Antimicrobial Drug Discovery

Pyrazole clubbed pyrimidine analogues are studied for their antimicrobial potency, demonstrating the flexibility of the pyrimidine scaffold in generating potent antimicrobial motifs. This research paves the way for the synthesis of new age antimicrobials with enhanced potency, highlighting the importance of structural modifications to improve pharmacokinetic properties in pre-clinical drug species (Trivedi, Joshi, & Patel, 2022).

Eco-Friendly Synthesis Approaches

The synthesis of fused heterocycles, including pyrazolo-pyrimidine, through multi-component reactions (MCRs), represents an atom economical, straightforward, and eco-friendly approach. This method highlights the development of complex molecules with higher selectivity in a single step, contributing to the green chemistry initiative in pharmaceutical synthesis (Dhanalakshmi et al., 2021).

properties

IUPAC Name

2-chloro-4-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVDAOQURQRINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

CAS RN

1247815-03-7
Record name 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
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